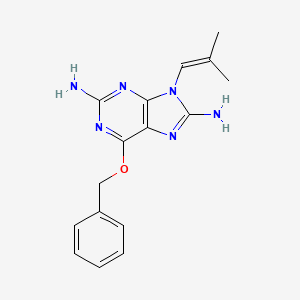
6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by the presence of a benzyloxy group at the 6th position and a 2-methylprop-1-en-1-yl group at the 9th position of the purine ring, along with two amino groups at the 2nd and 8th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the benzyloxy and 2-methylprop-1-en-1-yl groups through substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy and 2-methylprop-1-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures, specific solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-(Benzyloxy)-9H-purine-2,8-diamine
- 9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine
- 6-(Benzyloxy)-9H-purine
Uniqueness
6-(Benzyloxy)-9-(2-methylprop-1-en-1-yl)-9H-purine-2,8-diamine is unique due to the presence of both the benzyloxy and 2-methylprop-1-en-1-yl groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
189371-84-4 |
|---|---|
Molecular Formula |
C16H18N6O |
Molecular Weight |
310.35 g/mol |
IUPAC Name |
9-(2-methylprop-1-enyl)-6-phenylmethoxypurine-2,8-diamine |
InChI |
InChI=1S/C16H18N6O/c1-10(2)8-22-13-12(19-16(22)18)14(21-15(17)20-13)23-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H2,18,19)(H2,17,20,21) |
InChI Key |
QEVQGRGTQRWFSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CN1C2=C(C(=NC(=N2)N)OCC3=CC=CC=C3)N=C1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15214930.png)
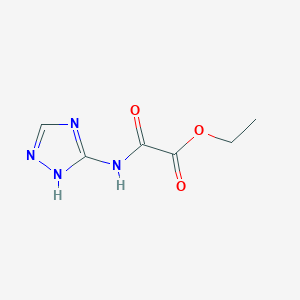
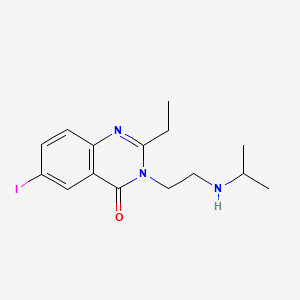
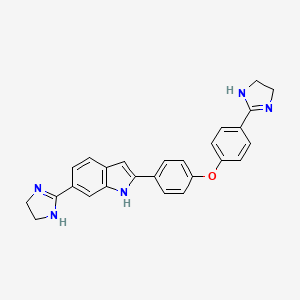
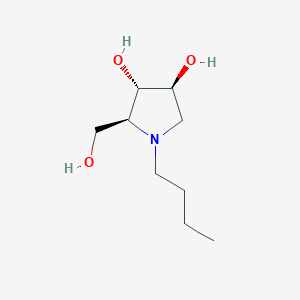
![N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B15214991.png)
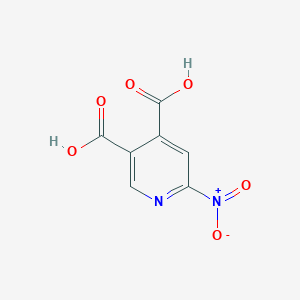
![2-Chloro-4,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine](/img/structure/B15215005.png)

![(5R,5'R)-3,3'-(2,2'-Difluoro-[1,1'-biphenyl]-4,4'-diyl)bis(5-(hydroxymethyl)oxazolidin-2-one)](/img/structure/B15215014.png)
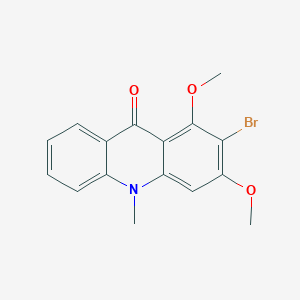
![N-[11-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)undecyl]acetamide](/img/structure/B15215029.png)
![6-(4-Chlorophenyl)-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15215037.png)
